molecular formula C9H13N3O4 B1423586 N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine CAS No. 1003947-06-5

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine

Cat. No.: B1423586
CAS No.: 1003947-06-5
M. Wt: 227.22 g/mol
InChI Key: OALZZCLISYXUMT-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: is a chemical compound that features a nitro group attached to a pyridine ring, along with a dimethoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridine with 2,2-dimethoxyethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically isolated through crystallization and dried under reduced pressure to obtain a pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products:

    Reduction: 3-aminopyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

    Hydrolysis: Alcohols and aldehydes.

Scientific Research Applications

Chemistry: N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules .

Medicine: Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-15-8(16-2)6-11-9-7(12(13)14)4-3-5-10-9/h3-5,8H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALZZCLISYXUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=C(C=CC=N1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679482
Record name N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003947-06-5
Record name N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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